Ethyl 6-(methylamino)-5-nitropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(methylamino)-5-nitropyridine-2-carboxylate is a chemical compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a nitro group at the 5-position, a methylamino group at the 6-position, and an ethyl carboxylate group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloropyridine as the starting material.
Nitration: The 2-chloropyridine undergoes nitration to introduce the nitro group at the 5-position. This step is usually carried out using a mixture of nitric acid and sulfuric acid.
Amination: The nitro group is then reduced to an amino group, and the resulting compound is methylated to introduce the methylamino group at the 6-position. This can be achieved using methylamine and a suitable reducing agent.
Carboxylation: Finally, the amino group at the 2-position is converted to an ethyl carboxylate group through esterification using ethanol and a carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the methylamino group to a nitroso group.
Reduction: The nitro group can be reduced to an amino group, which can then be further reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and other oxidized forms.
Reduction Products: Amino derivatives and amine compounds.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(methylamino)-5-nitropyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of nitro-containing compounds on cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-(methylamino)-5-nitropyridine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The carboxylate group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Ethyl 2-(methylamino)-5-nitropyridine-3-carboxylate: Similar structure but with different positions of the nitro and amino groups.
Ethyl 6-(ethylamino)-5-nitropyridine-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group at the amino position.
Uniqueness: Ethyl 6-(methylamino)-5-nitropyridine-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both nitro and carboxylate groups in the pyridine ring makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 6-(methylamino)-5-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-3-16-9(13)6-4-5-7(12(14)15)8(10-2)11-6/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUIBKURLYUXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.